Product packaging for 3-Methyl-4-phenylcinnoline(Cat. No.:CAS No. 21039-71-4)

3-Methyl-4-phenylcinnoline

Cat. No.: B3060301
CAS No.: 21039-71-4
M. Wt: 220.27 g/mol
InChI Key: UKKAJROPHKEVDR-UHFFFAOYSA-N
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Description

3-Methyl-4-phenylcinnoline is a cinnoline-based chemical compound intended for research and development purposes. The cinnoline scaffold—a bicyclic system with two nitrogen atoms—is recognized in medicinal chemistry as a versatile pharmacophore with demonstrated potential across multiple therapeutic areas . Cinnoline derivatives have been investigated as inhibitors of enzymes like human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury . Research indicates that such inhibitors can act through reversible, competitive mechanisms . Beyond inflammation, the cinnoline core is found in compounds studied for antimicrobial and antifungal activities, sometimes showing efficacy against drug-resistant strains of bacteria and fungi . This particular derivative, this compound, may serve as a key intermediate for synthesizing more complex molecules or as a scaffold for developing novel bioactive compounds in hit-to-lead optimization campaigns. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B3060301 3-Methyl-4-phenylcinnoline CAS No. 21039-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-phenylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKAJROPHKEVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345655
Record name 3-Methyl-4-phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21039-71-4
Record name 3-Methyl-4-phenylcinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Organic Chemistry of 3 Methyl 4 Phenylcinnoline Transformations

Reaction Mechanisms in Cinnoline (B1195905) Ring Formation and Rearrangements

The synthesis of the cinnoline ring system can be achieved through various strategies, with the cyclization of o-alkenyl diazonium salts being a prominent method. While specific mechanisms for the formation of 3-Methyl-4-phenylcinnoline are not extensively detailed in readily available literature, general principles of cinnoline synthesis can be applied. One of the classical methods for forming the cinnoline nucleus is the Richter synthesis, which involves the cyclization of an o-aminoarylpropiolic acid derivative. Another common route is the Borsche-Drechsel cyclization, which utilizes the acid-catalyzed cyclization of arylhydrazones of α,β-unsaturated ketones.

In the context of this compound, a plausible synthetic route would involve the diazotization of an appropriately substituted o-aminophenyl derivative followed by an intramolecular cyclization. The mechanism of this cyclization is believed to proceed through an electrophilic attack of the diazonium group onto the unsaturated bond of the side chain. The regioselectivity of this cyclization, which determines the final substitution pattern on the cinnoline ring, is influenced by the electronic and steric properties of the substituents on the starting materials.

Rearrangement reactions in cinnoline systems are less common but can occur under specific conditions. These rearrangements often involve the migration of substituents around the heterocyclic core and can be initiated by thermal, photochemical, or acid/base-catalyzed processes. The specific nature of any rearrangement involving this compound would depend on the reaction conditions and the stability of the potential intermediates.

Reactivity of the Methyl Group at Position 3 in Cinnoline Systems

The methyl group at the C3 position of the this compound ring exhibits reactivity characteristic of benzylic-type systems. The proximity of the methyl group to the electron-withdrawing cinnoline ring system acidifies the C-H bonds, making the methyl protons susceptible to deprotonation by a strong base. This can lead to the formation of a resonance-stabilized carbanion, which can then act as a nucleophile in various reactions, allowing for the functionalization of the methyl group.

For instance, the methyl group can undergo condensation reactions with aldehydes and ketones in the presence of a base. It can also be halogenated under radical conditions or oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The reactivity of this methyl group provides a valuable handle for further synthetic modifications of the this compound scaffold.

Table 1: Representative Reactions of the 3-Methyl Group
Reaction TypeReagentsProduct Functional Group
CondensationAldehyde/Ketone, BaseStyryl derivative
HalogenationN-Bromosuccinimide (NBS), InitiatorBromomethyl derivative
OxidationKMnO4, HeatCarboxylic acid

Electrophilic and Nucleophilic Substitution Reactions of the Cinnoline Core

The cinnoline ring system is a π-deficient heteroaromatic system due to the presence of the two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the cinnoline core is generally disfavored due to the electron-withdrawing nature of the pyridazine (B1198779) ring. When such reactions do occur, they are expected to take place on the benzene (B151609) ring portion of the molecule, which is more electron-rich compared to the nitrogen-containing ring. The directing effect of the existing substituents (the methyl and phenyl groups) and the fused pyridazine ring will determine the position of substitution. The pyridazine ring acts as a deactivating group, making the benzene ring less reactive than benzene itself. The substitution is most likely to occur at positions 5 and 8, as these are the least deactivated positions.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the cinnoline ring makes it susceptible to nucleophilic attack, particularly on the pyridazine ring. Nucleophilic aromatic substitution is a key reaction for modifying the cinnoline core. The presence of a good leaving group, such as a halogen, at positions 3 or 4 would facilitate such reactions. In the case of this compound, direct nucleophilic substitution of a hydrogen atom is unlikely and would require activation, for example, through the formation of an N-oxide, or the use of very strong nucleophiles. If a leaving group were present at the 4-position, it would be readily displaced by nucleophiles.

Oxidation-Reduction Pathways in Cinnoline Chemistry

The nitrogen atoms in the cinnoline ring can participate in oxidation-reduction reactions.

Oxidation:

The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. Oxidation typically occurs at the N1 or N2 position, and the regioselectivity can be influenced by the electronic effects of the substituents. The formation of an N-oxide can modify the electronic properties of the cinnoline ring, potentially activating it for further reactions. For example, N-oxidation can facilitate nucleophilic substitution reactions. The methyl group at the C3 position can also be oxidized to a carboxylic acid under strong oxidizing conditions, as mentioned previously.

Reduction:

The cinnoline ring can be reduced under various conditions. Catalytic hydrogenation or reduction with dissolving metals can lead to the saturation of the pyridazine ring, forming dihydro- or tetrahydrocinnoline derivatives. The specific product obtained depends on the reducing agent and the reaction conditions. For instance, reduction of methylcinnolinium salts has been reported to yield dihydrocinnoline (B15445986) derivatives.

Table 2: Summary of Redox Reactions
Reaction TypeReagentsKey Transformation
N-OxidationPeroxy acids (e.g., m-CPBA)Formation of Cinnoline N-oxide
Side-Chain OxidationKMnO4, H2SO43-Methyl to 3-Carboxylic acid
Ring ReductionH2/Pd, NaBH4Formation of Dihydro- or Tetrahydrocinnoline

Advanced Spectroscopic and Computational Characterization of 3 Methyl 4 Phenylcinnoline

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for the unambiguous identification of 3-Methyl-4-phenylcinnoline.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Cinnoline (B1195905) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would provide crucial information for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the protons of the phenyl ring, and the protons on the cinnoline core. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The aromatic protons of the phenyl group and the cinnoline ring system would exhibit complex splitting patterns (multiplets) in the downfield region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants (J) would be dependent on the substitution pattern and the electronic effects within the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be observed in the downfield region (typically 120-150 ppm). The methyl carbon would appear at a much higher field. The quaternary carbons, those without any attached protons, would generally show weaker signals. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), could be employed to differentiate between CH, CH₂, and CH₃ groups.

While specific spectral data for this compound is not provided in the search results, the following table illustrates the type of data that would be obtained and interpreted.

Expected ¹H and ¹³C NMR Data for this compound

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Methyl Protons (CH₃)~2.5 (s, 3H)~20-25
Aromatic Protons (Cinnoline & Phenyl)7.0 - 9.0 (m)120 - 150

Application of Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂N₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (220.28 g/mol ). Additionally, fragmentation patterns observed in the mass spectrum can offer further structural information. The fragmentation of the molecular ion would likely involve the loss of small, stable fragments, providing clues about the connectivity of the atoms within the molecule.

Quantum Chemical Investigations and Theoretical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the geometric and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard computational tool for studying the properties of organic molecules. For this compound, DFT calculations can be used to predict its three-dimensional structure, electronic distribution, and molecular orbital energies.

Geometry optimization is a computational procedure that determines the lowest energy arrangement of atoms in a molecule, providing a theoretical prediction of its three-dimensional structure. Using a suitable level of theory, such as the B3LYP functional with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These theoretical parameters can then be compared with experimental data if available from techniques like X-ray crystallography.

Electronic structure analysis, derived from the optimized geometry, provides information about the distribution of electrons within the molecule. This includes the calculation of atomic charges and the generation of molecular electrostatic potential (MEP) maps, which can indicate regions of the molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

The following table presents a hypothetical set of optimized geometric parameters for this compound based on DFT calculations.

Calculated Geometric Parameters for this compound (Hypothetical)

ParameterCalculated Value
C-C bond length (cinnoline)~1.40 Å
C-N bond length (cinnoline)~1.35 Å
C-C bond length (phenyl)~1.39 Å
C-CH₃ bond length~1.51 Å

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability.

For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the phenyl and cinnoline rings, while the LUMO would be distributed over the electron-accepting regions. The energies of these orbitals and their energy gap can be calculated using DFT. This information is valuable for predicting the molecule's behavior in chemical reactions and its potential applications in materials science.

The table below shows a hypothetical set of HOMO-LUMO energies and the corresponding energy gap for this compound.

Calculated Frontier Molecular Orbital Energies for this compound (Hypothetical)

OrbitalEnergy (eV)
HOMO~ -6.0 eV
LUMO~ -1.5 eV
HOMO-LUMO Gap (ΔE)~ 4.5 eV
Tautomerism and Protonation Studies

Theoretical studies on related cinnoline derivatives, such as 1H-benzo[de]cinnolines, have utilized Density Functional Theory (DFT) to explore annular tautomerism and protonation. Such studies typically calculate the relative energies of different tautomers and their protonated forms in both the gas phase and in solution to determine the most stable species. While these findings provide a general framework for understanding potential tautomeric forms and protonation sites in cinnoline systems, direct extrapolation to this compound requires a dedicated computational study.

Intermolecular Interactions and Packing Architectures

A definitive analysis of the intermolecular interactions and crystal packing of this compound is precluded by the absence of a publicly available crystal structure in the Cambridge Structural Database (CSD) and other crystallographic resources. The determination of packing architectures relies on single-crystal X-ray diffraction data, which reveals the precise arrangement of molecules in the solid state.

In the absence of specific data, general expectations for the solid-state structure of an aromatic and heterocyclic molecule like this compound would include π-π stacking interactions between the phenyl and cinnoline rings of adjacent molecules. The presence of the methyl group could influence the packing by creating steric hindrance or participating in weaker C-H···π interactions. The nitrogen atoms of the cinnoline ring could also act as hydrogen bond acceptors if suitable donor groups are present in co-crystallized solvent molecules. However, without experimental data, any description of the packing architecture remains speculative.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Receptor Interactions

Specific molecular dynamics (MD) simulation studies focused on the conformational analysis or ligand-receptor interactions of this compound have not been reported in the reviewed literature. MD simulations are powerful computational tools used to explore the dynamic behavior of molecules over time, providing insights into conformational flexibility and binding modes with biological targets.

For a molecule like this compound, a key conformational feature would be the dihedral angle between the phenyl ring and the cinnoline core. MD simulations could reveal the preferred orientation of the phenyl group and the energy barriers associated with its rotation. In the context of ligand-receptor interactions, if a biological target for this compound were identified, MD simulations could be employed to model the binding process, identify key interacting residues, and estimate the binding free energy. The absence of such studies means that the conformational landscape and potential binding modes of this compound remain computationally unexplored.

Computational Studies on Reactivity and Reaction Pathways

There is a lack of specific computational studies in the available literature that investigate the reactivity and reaction pathways of this compound. Computational chemistry methods, such as DFT, are frequently used to predict the reactivity of molecules by calculating various electronic properties.

For instance, the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential surface can also highlight regions of positive and negative charge, predicting sites for non-covalent interactions and chemical reactions. Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the feasibility and kinetics of a proposed chemical transformation. Without dedicated computational investigations for this compound, a detailed, data-driven discussion of its reactivity and potential reaction pathways is not possible.

Q & A

Q. What safety protocols are recommended for handling this compound based on structural analogs?

  • Methodological Answer :
  • PPE Requirements : Lab coat, nitrile gloves, and fume hood use during synthesis. Avoid inhalation/contact; refer to analogs like 4-Chloro-3-methylphenol for toxicity benchmarks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Consult institutional EH&S guidelines for hazardous organic waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-phenylcinnoline
Reactant of Route 2
3-Methyl-4-phenylcinnoline

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